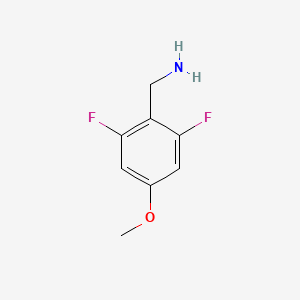

2,6-Difluoro-4-methoxybenzylamine

Description

2,6-Difluoro-4-methoxybenzylamine (CAS 771573-20-7) is a fluorinated aromatic amine with the molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol. It features a benzylamine core substituted with two fluorine atoms at the 2- and 6-positions and a methoxy group at the 4-position. This compound is a key intermediate in pharmaceutical synthesis (e.g., Talmapimod, a p38 MAP kinase inhibitor) and supramolecular chemistry, particularly in the construction of hemicryptophanes for anion recognition . Its melting point is reported as 32–35°C, and it is commercially available with 97% purity .

Properties

IUPAC Name |

(2,6-difluoro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALINWWVXTNYKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397597 | |

| Record name | 2,6-Difluoro-4-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771573-20-7 | |

| Record name | 2,6-Difluoro-4-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,6-Difluoro-4-methoxybenzylamine can be achieved through several routes. One common method involves the reductive amination of 2,6-difluoro-4-methoxybenzaldehyde using an amine source. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2,6-Difluoro-4-methoxybenzylamine undergoes various chemical reactions, including:

Reductive Amination: This reaction converts a carbonyl group (C=O) to an amine (NH2) using an amine source and a reducing agent.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms can deactivate the benzene ring towards electrophilic aromatic substitution reactions compared to unsubstituted benzene.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, forming various products depending on the reagents and conditions used.

Scientific Research Applications

2,6-Difluoro-4-methoxybenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxybenzylamine involves its interaction with molecular targets through its functional groups. The fluorine atoms can alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The methoxy group introduces a hydrophilic character, potentially impacting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Comparative Performance in Supramolecular Chemistry

Studies on hemicryptophanes synthesized from this compound (2 ) and 3,5-difluoro-4-methoxybenzylamine (3 ) reveal:

Biological Activity

2,6-Difluoro-4-methoxybenzylamine is a fluorinated aromatic amine that has garnered interest in pharmaceutical and biochemical research due to its unique structural properties. The presence of fluorine atoms and a methoxy group influences its biological activity, making it a compound of interest for various therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H10F2N1O1

- Molecular Weight: 189.18 g/mol

The compound features two fluorine atoms at the 2 and 6 positions of the benzene ring and a methoxy group (-OCH3) at the para position relative to the amine group (-NH2). This configuration provides distinct electronic properties that can enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms can enhance binding affinity due to their electronegative nature, while the methoxy group may improve solubility and bioavailability. The compound has been studied for its potential effects on various biological pathways, particularly in cancer cell lines and neurodegenerative models.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties: Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has demonstrated effectiveness against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects: In models of Alzheimer's disease, derivatives of this compound have been noted to reduce levels of beta-amyloid plaques, suggesting potential utility in treating cognitive dysfunction associated with neurodegenerative diseases .

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigation is required to elucidate specific mechanisms and efficacy against various pathogens.

Case Studies

-

Anticancer Activity:

- A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis markers such as caspase activation.

-

Neuroprotective Study:

- In a model using amyloid precursor protein transgenic mice, treatment with an orexin receptor antagonist derived from this compound led to a marked decrease in amyloid plaque formation. This suggests a potential pathway for mitigating Alzheimer’s disease symptoms through modulation of neuroinflammatory responses .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Fluorine Atoms | Methoxy Group | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|---|

| This compound | 2 | Yes | High | Moderate |

| 2,6-Difluorobenzylamine | 2 | No | Moderate | Low |

| 4-Methoxybenzylamine | 0 | Yes | Low | Low |

This table illustrates that the combination of both fluorine and methoxy groups in this compound enhances its biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.